tert-butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
CAS No.: 1000577-81-0
Cat. No.: VC3240705
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000577-81-0 |
|---|---|
| Molecular Formula | C12H16BrNO2S |
| Molecular Weight | 318.23 g/mol |
| IUPAC Name | tert-butyl 3-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-10-8(6-14)9(13)7-17-10/h7H,4-6H2,1-3H3 |
| Standard InChI Key | OZMHRZWKQLSLQP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)Br |
Introduction
tert-Butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound with a molecular formula of C₁₂H₁₆BrNO₂S and a molecular weight of 318.23 g/mol. It belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a thieno[3,2-c]pyridine core, a tert-butyl ester group, and a bromine atom at the 3-position.
Synthesis and Preparation
The synthesis of tert-Butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions to ensure high yields and purity of the final product. The specific synthesis route may vary depending on the starting materials and the desired yield.
Applications and Research Findings
This compound is primarily used in research settings for its potential applications in medicinal chemistry. Its structural features make it a candidate for developing new drugs, particularly those targeting neurological disorders. Additionally, it can serve as a building block for synthesizing more complex bioactive molecules.
Biological Activities
Compounds with similar structures have shown interactions with various biological targets, including receptors and enzymes involved in neurotransmission and neuroprotection. In vitro studies are crucial for understanding the binding affinity and efficacy of tert-Butyl 3-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate at specific targets.
Safety and Handling
Handling this compound requires caution due to its potential to cause skin irritation and eye damage. It is classified as a hazardous substance, and appropriate protective gear should be worn during handling.
| Hazard | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Damage | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume